1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-17-7-2-1-4-13(17)11-22-12-14(8-9-18(22)24)19(25)21-15-5-3-6-16(10-15)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQVDQOPDEHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-(2-methyl-5-nitrophenyl)urea
- 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Nitration : Introduction of the nitro group using nitric acid and sulfuric acid.
- Fluorination : Incorporation of the fluorine atom using fluorinating agents.
- Amidation : Formation of the amide bond utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups enhances binding affinity, potentially modulating various biological pathways. This compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes .
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues display minimum inhibitory concentrations (MICs) against various pathogens, demonstrating their potential as antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its role in inhibiting specific enzymes. For example, compounds with similar structures have been identified as potent inhibitors of Met kinase, showcasing their capacity to interfere with cancer cell proliferation in xenograft models .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- In Vivo Efficacy : A study demonstrated that a related compound achieved complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, indicating strong anti-cancer properties .
- Antibacterial Properties : Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Staphylococcus epidermidis, revealing significant inhibition of biofilm formation and synergy with conventional antibiotics like Ciprofloxacin .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of 3-nitrophenylamine with a pyridine-3-carboxylic acid derivative. Key steps include:
- Step 1 : Formation of the dihydropyridine ring via acid-catalyzed cyclization.
- Step 2 : Fluorophenylmethyl group introduction via nucleophilic substitution using 2-fluorobenzyl bromide under anhydrous conditions (DMF, K₂CO₃, 60°C) .
- Step 3 : Carboxamide coupling using EDC/HOBt or DCC as coupling agents .
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography (yields ~45–60%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the fluorophenyl and nitrophenyl groups. For example, the 2-fluorophenyl methyl group shows distinct splitting patterns (δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 410.12) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and nitro group (NO₂) at ~1520 cm⁻¹ .
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulate metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR PDB: 1M17). The fluorophenyl group enhances hydrophobic interactions, while the nitrophenyl may disrupt ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å indicates stable complexes) .
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing nitro groups) to predict activity trends .
Q. How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Control Experiments : Test metabolites (e.g., nitro-reduced derivatives) to rule off-target effects .
- Statistical Analysis : Apply ANOVA to identify outliers and use dose-response curves (Hill slopes) to assess reproducibility .
Q. What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading). For example, increasing DCC from 1.2 to 1.5 equivalents improved carboxamide coupling yields by 18% .
- Continuous Flow Chemistry : Implement microreactors for dihydropyridine ring formation to enhance heat/mass transfer .
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea for excess DCC removal) .
Notes on Data Reliability
- Avoided Sources : Excluded BenchChem () and chem960 () due to commercial bias.
- Key References : Prioritized peer-reviewed syntheses () and mechanistic studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
